

Physicochemical properties of 13-Dehydroxyindaconitine for research

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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13-Dehydroxyindaconitine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the physicochemical properties, experimental protocols, and known signaling pathways of the diterpenoid alkaloid, **13-Dehydroxyindaconitine**.

Core Physicochemical Properties

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, notably Aconitum kusnezoffii[1]. Structurally, it is distinguished from other aconitine derivatives by the absence of hydroxyl groups at positions 13 and 15[1]. Commercial preparations of **13-Dehydroxyindaconitine** for research purposes typically achieve a purity of ≥98%[1].

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C34H47NO9	[1]
Molecular Weight	613.74 g/mol	[1]
CAS Number	77757-14-3	



Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not readily available in the surveyed literature. Researchers are advised to determine these properties experimentally for their specific samples.

Spectral Data

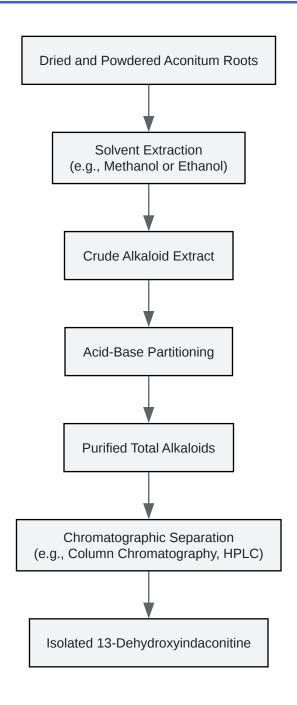
Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation) for **13-Dehydroxyindaconitine** are not extensively reported in publicly accessible databases. Researchers should perform their own spectral analyses for structural confirmation and characterization.

Experimental Protocols Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species

The following is a generalized protocol for the isolation and purification of diterpenoid alkaloids, including **13-Dehydroxyindaconitine**, from Aconitum plant material. This should be adapted and optimized based on the specific plant species and target compound.

Workflow for Isolation and Purification





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A generalized workflow for the isolation and purification of **13-Dehydroxyindaconitine**.

Methodology:

• Plant Material Preparation: The roots of the selected Aconitum species are collected, dried to reduce moisture content, and finely powdered to increase the surface area for extraction[1].



- Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract containing a mixture of alkaloids and other plant metabolites[1].
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 1-5% HCl), which
 protonates the basic nitrogen of the alkaloids, making them water-soluble.
 - This aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds.
 - The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in an organic solvent.
 - The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).
- Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for the isolation of individual compounds.
 - Column Chromatography: The crude alkaloid extract is often first fractionated using column chromatography with a stationary phase like silica gel or alumina and a gradient of mobile phase solvents.
 - High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity **13-Dehydroxyindaconitine** is typically achieved using preparative HPLC.

Biological Activity and Signaling Pathways

13-Dehydroxyindaconitine has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities[1]. The mechanism of action is believed to involve the modulation of key cellular signaling pathways[1].

Anti-Inflammatory Activity: NF-kB Signaling Pathway



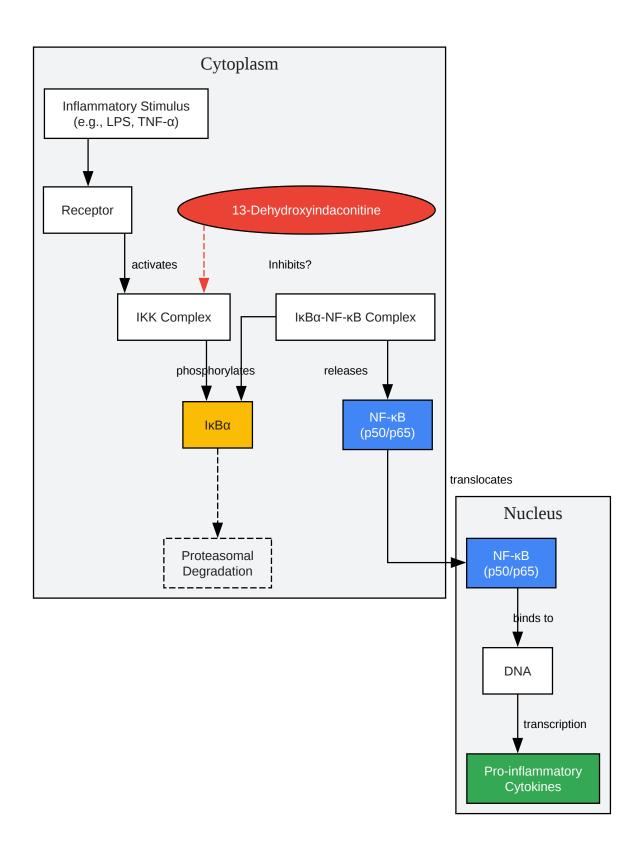




13-Dehydroxyindaconitine is reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines[1]. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While the direct molecular target of **13-Dehydroxyindaconitine** within this pathway has not been explicitly identified, a generalized representation of its potential inhibitory action is depicted below.

Generalized NF-kB Signaling Pathway and Potential Inhibition





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Potential inhibition of the NF-kB pathway by **13-Dehydroxyindaconitine**.

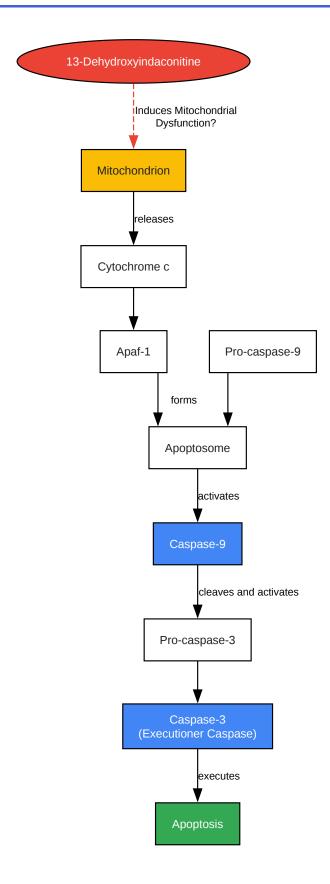


Anticancer Activity: Apoptosis Signaling Pathway

The anticancer activity of **13-Dehydroxyindaconitine** is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function[1]. Caspases are a family of proteases that play a central role in the execution of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely target.

Generalized Intrinsic Apoptosis Pathway and Potential Activation





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Potential activation of the intrinsic apoptosis pathway by **13-Dehydroxyindaconitine**.



Conclusion

13-Dehydroxyindaconitine is a diterpenoid alkaloid with promising biological activities. This guide provides a summary of its known physicochemical properties and a framework for its experimental investigation. Further research is warranted to fully elucidate its physical characteristics, detailed spectral properties, and the specific molecular mechanisms underlying its anti-inflammatory and anticancer effects. Such studies will be crucial for its potential development as a therapeutic agent.

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References

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